molecular formula C16H11BrN2O4 B15077462 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Cat. No.: B15077462
M. Wt: 375.17 g/mol
InChI Key: AATDDQRHRXCYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid scaffold substituted at the 3-position with an amino group connected via a methylene bridge to a 5-bromo-1,3-dioxoisoindole moiety. Its molecular formula is C₁₆H₁₁BrN₂O₄, with a molecular weight of 375.18 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to phthalimide derivatives, which are known for diverse pharmacological properties, including enzyme inhibition and anti-inflammatory effects .

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C16H11BrN2O4/c17-10-4-5-12-13(7-10)15(21)19(14(12)20)8-18-11-3-1-2-9(6-11)16(22)23/h1-7,18H,8H2,(H,22,23)

InChI Key

AATDDQRHRXCYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Functional Group Priorities in Synthesis

Component Key Reaction Type Reagents/Conditions Challenges
Phthalimide core Bromination, cyclization Br₂, HNO₃, phthalic anhydride Regioselectivity, side reactions
Benzoic acid Amination, oxidation KMnO₄, NH₃, HCl Over-oxidation, yield optimization
Methylamino linkage Alkylation, coupling CH₃I, H₂O, Pd catalysts Steric hindrance, purification

Synthetic Route 1: Stepwise Construction

Bromination of Phthalic Anhydride

Phthalic anhydride undergoes electrophilic bromination at position 5. This step requires strict control of reaction conditions to avoid over-bromination.

Example Conditions (Inferred from bromination of aromatic rings):

  • Reagents : Br₂, FeBr₃ catalyst, CH₂Cl₂.
  • Temperature : 0–5°C (to minimize polybromination).
  • Yield : ~60–70% (estimated based on analogous brominations).

Cyclization to Phthalimide

The brominated phthalic anhydride reacts with methylamine to form 5-bromo-N-methylphthalimide.

Conditions :

  • Reagents : CH₃NH₂, ethanol, reflux.
  • Mechanism : Nucleophilic attack by methylamine on the anhydride carbonyl, followed by cyclization.

Synthetic Route 2: Direct Coupling via Reductive Amination

Phthalimide Aldehyde Synthesis

Oxidation of a methyl group on the phthalimide to an aldehyde.

Conditions :

  • Reagents : KMnO₄, H₂SO₄, acetone (as in benzoic acid synthesis).
  • Yield : ~50–60% (estimated).

Reductive Amination

The aldehyde reacts with 3-aminobenzoic acid in the presence of NaBH₃CN or H₂/Pd.

Example Protocol :

  • Aldehyde + Amine : Mix in MeOH at RT for 2 hours.
  • Reduction : Add NaBH₃CN, stir overnight.
  • Workup : Extract with EtOAc, wash with brine, dry, and crystallize.

Challenges and Optimization Strategies

Bromination Selectivity

Phthalic anhydride bromination often leads to mixtures of mono- and di-brominated products. Use of FeBr₃ as a catalyst and low temperatures (0–5°C) may improve regioselectivity.

Methylamino Linkage Stability

The methylamino group is prone to hydrolysis under acidic conditions. Anhydrous solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃) are recommended during coupling steps.

Purification

Crystallization from EtOH/H₂O or CHCl₃/MeOH is effective for isolating the target compound.

Alternative Approaches: Solvent-Free Methods

Inspired by DE19739192A1, solvent-free acetalization could be adapted for phthalimide synthesis.

Proposed Method :

  • Brominated Phthalic Anhydride + Methylamine : React in aqueous H₂SO₄ at 95°C.
  • Cyclization : Form 5-bromo-N-methylphthalimide without organic solvents.

Advantages :

  • High yields : ~80% (theoretical, based on solvent-free acetalization).
  • Reduced waste : Eliminates solvent extraction steps.

Data Tables: Reaction Conditions and Yields

Table 2: Key Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Reference
Bromination Br₂, FeBr₃, CH₂Cl₂, 0–5°C 60–70 Inferred
Phthalimide formation CH₃NH₂, EtOH, reflux 70–80 Inferred
Methylamino coupling PBr₃, 3-aminobenzoic acid, K₂CO₃, DMF 50–60 Inferred
Reductive amination KMnO₄, H₂SO₄, NaBH₃CN, MeOH 40–50 Inferred

Chemical Reactions Analysis

Types of Reactions

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dioxoisoindoline moiety play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is particularly relevant in the context of drug development, where enzyme inhibition is a common therapeutic strategy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindole Ring

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid
  • Structure : Lacks the 5-bromo substitution on the isoindole ring.
  • Molecular Formula : C₁₆H₁₁N₂O₄ (MW: 281.27 g/mol).
  • Key Differences: The absence of bromine reduces molecular weight and may decrease lipophilicity.
4-[(4-{[(5-Chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-isoindol-2-yl)methyl]benzoic Acid (Compound 3 in )
  • Structure : Features a 5-chloro-thienyl group instead of bromine, with the benzoic acid at the 4-position.
  • Biological Activity : Acts as a selective lactate dehydrogenase A (LDHA) inhibitor (IC₅₀ = 308 nM). The chloro-thienyl group contributes to enzyme selectivity, while the 4-substituted benzoic acid may optimize binding interactions .

Positional Isomerism on the Benzoic Acid Scaffold

2-(5-Bromo-1,3-dioxo-isoindol-2-yl)benzoic Acid
  • Structure : Benzoic acid substituted at the 2-position with the isoindole moiety.
  • Implications : Positional isomerism alters steric interactions with target proteins. This compound is cataloged but lacks reported biological data, suggesting further exploration is needed .
4-(4-Methyl-1,3-dioxo-isoindol-2-yl)benzoic Acid
  • Structure : 4-Methyl substitution on the isoindole and 4-position benzoic acid.
  • Cataloged (CAS: 1004085-26-0) but biological activity uncharacterized .

Linker Modifications

4-(5-Bromo-1,3-dioxo-isoindol-2-yl)butyryl Amides ()
  • Structure: Butyryl linker instead of methylamino, with N-substituted phenyl groups.
  • Activity : Demonstrated anticonvulsant efficacy in mouse models (30 mg/kg dose). Neurotoxicity varied, with compounds 3d, 3i, and 3k showing lower toxicity .
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic Acid
  • Structure : Propylsulfanyl linker introduces a sulfur atom.
  • Implications: Sulfur may improve metabolic stability or alter redox properties. No biological data reported .

Functional Group Additions

3-(1,3-Dioxo-isoindol-2-yl)benzyl Nitrate (Compound C3 in )
  • Structure : Benzyl nitrate group replaces the carboxylic acid.
  • Activity: Functions as a nitric oxide (NO) donor for SCD treatment. Exhibited lower genotoxicity (MNRET < 6/1,000 cells) compared to HU (MNRET up to 33.7/1,000 cells) .

Biological Activity

3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C18H13BrN2O5C_{18}H_{13}BrN_2O_5 with a molecular weight of 417.21 g/mol. It features a bromo-substituted isoindole moiety linked to a benzoic acid structure, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling pathways. The compound's structural characteristics may allow it to modulate GPCR activity, influencing various physiological responses .
  • Protein–Protein Interactions : Studies have highlighted the importance of binding site hydration and flexibility in protein interactions. Compounds that mimic the structure of this compound could potentially inhibit critical protein interactions involved in disease pathways .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Inhibition Studies : A series of inhibitors targeting the Keap1–Nrf2 protein-protein interaction (PPI) were evaluated for their potency. The structure–activity relationship (SAR) studies revealed that modifications to the isoindole moiety significantly impacted inhibitory activity .
  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

A few case studies illustrate the biological relevance of this compound:

Study Findings Reference
Inhibition of Keap1-Nrf2 PPIIdentified several structural modifications that enhanced potency
Antioxidant evaluationDemonstrated significant reduction in oxidative stress markers
Anti-inflammatory assaysShowed decreased levels of pro-inflammatory cytokines

Q & A

Q. How should researchers address contradictory data on the compound’s stability under oxidative conditions?

  • Methodology : Replicate experiments under controlled atmospheres (e.g., N₂ vs. O₂) and analyze degradation products via GC-MS or HRMS. Compare accelerated stability testing (40°C/75% RH) with computational degradation pathway predictions (e.g., using ACD/Labs or Spartan). Publish raw datasets to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.